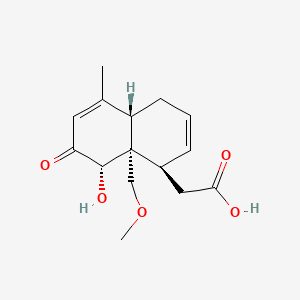
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to a propane-1,3-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, acetone, and pyrrolidine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 4-chlorophenyl-2-methyl-3-oxobutan-2-ol.
Cyclization: The intermediate product is then reacted with pyrrolidine under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Diols or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a ketone group instead of a diketone.
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)butane-1,3-dione: Similar structure but with an additional carbon in the backbone.
Uniqueness: 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diketone structure allows for diverse chemical reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
106181-34-4 |
|---|---|
Formule moléculaire |
C14H16ClNO2 |
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-methyl-3-pyrrolidin-1-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-10(14(18)16-8-2-3-9-16)13(17)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
Clé InChI |
UEUJGSRBVXJXDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)Cl)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)

![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)


![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)

![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)

